

Foreword: The Imperative of Unambiguous Structural Verification

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Compound of Interest

Compound Name: *N*-(piperidin-3-ylmethyl)benzamide

CAS No.: 155542-03-3

Cat. No.: B2402163

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In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's pharmacological activity, its metabolic fate, and its safety profile are intrinsically linked to the precise three-dimensional arrangement of its atoms. For a molecule like **N-(piperidin-3-ylmethyl)benzamide**, which incorporates key pharmacophoric elements such as a flexible piperidine ring, a rigid benzamide group, and a critical secondary amide linker, any ambiguity in its structure could lead to misinterpreted data and wasted resources.

This guide eschews a simple recitation of data. Instead, it offers a narrative of logical deduction, demonstrating how a suite of modern analytical techniques can be synergistically employed to solve a molecular puzzle. We will proceed from the foundational—verifying the molecular formula—to the intricate, mapping the atomic connectivity bond by bond. This document is intended for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind each experimental choice, ensuring a self-validating and authoritative approach to structure elucidation.

Initial Assessment: Molecular Formula and Functional Group Profiling

Before delving into the complex world of nuclear magnetic resonance, our investigation begins with two rapid, high-confidence techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. These methods provide the foundational data points: the molecular weight, the elemental composition, and the key functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The primary objective of mass spectrometry in structure elucidation is to confirm the molecular weight of the target compound. While nominal mass provides a good initial check, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the elemental composition with high certainty, effectively distinguishing between isobaric compounds (molecules with the same nominal mass but different atomic compositions). For **N-(piperidin-3-ylmethyl)benzamide**, we anticipate a molecular formula of $C_{13}H_{18}N_2O$.

Trustworthiness: The protocol's validity is confirmed by matching the experimentally observed exact mass to the theoretically calculated mass within a narrow tolerance (typically < 5 ppm).

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

- **Sample Preparation:** Dissolve approximately 1 mg of **N-(piperidin-3-ylmethyl)benzamide** in 1 mL of a suitable solvent such as methanol or acetonitrile.^[1] Further dilute this stock solution to a final concentration of ~ 50 $\mu\text{g/mL}$.
- **Instrumentation:** Infuse the sample solution into an ESI-TOF mass spectrometer at a flow rate of 5-10 $\mu\text{L/min}$.
- **Acquisition Parameters:**
 - Ionization Mode: Positive Electrospray Ionization ($[M+H]^+$)
 - Capillary Voltage: 3.5 - 4.5 kV
 - Mass Range: 50 - 500 m/z

- Data Acquisition: Profile mode for high resolution.
- Data Analysis: Identify the peak corresponding to the protonated molecule $[M+H]^+$ and use the instrument software to calculate the elemental composition based on its exact mass.

Data Presentation: Expected HRMS Data

Ion	Calculated Exact Mass ($C_{13}H_{19}N_2O^+$)	Observed m/z
$[M+H]^+$	219.1492	$\sim 219.1492 \pm 5$ ppm
$[M+Na]^+$	241.1311	$\sim 241.1311 \pm 5$ ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups within a molecule.^[2] The principle lies in the absorption of infrared radiation by specific molecular vibrations. For **N-(piperidin-3-ylmethyl)benzamide**, we expect to see characteristic absorptions for the N-H bond of the secondary amide and the piperidine, the C=O of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band).^{[3][4]}

Trustworthiness: The presence of these key bands provides strong, direct evidence for the benzamide and piperidine moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid **N-(piperidin-3-ylmethyl)benzamide** sample directly onto the ATR crystal. No further preparation is typically needed.
- Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Acquisition: Collect the spectrum over a range of $4000-400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected first and automatically subtracted.

- Data Analysis: Identify and label the characteristic absorption peaks.

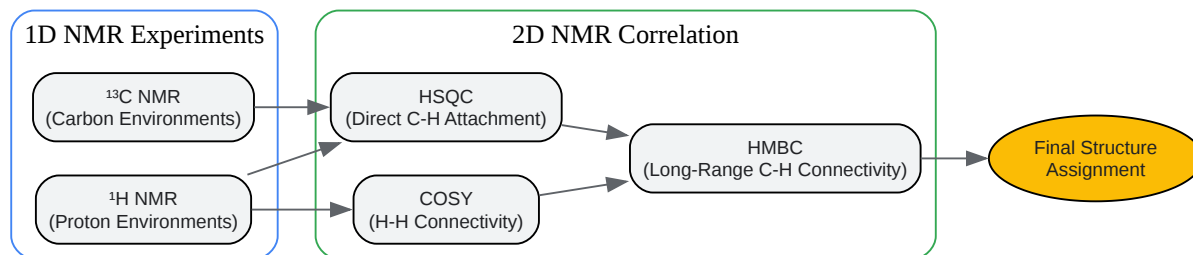
Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3300 (broad)	N-H Stretch	Secondary Amide & Piperidine N-H
3060-3030	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Aliphatic C-H (Piperidine ring)
~1635	C=O Stretch (Amide I)	Secondary Amide Carbonyl[2]
~1540	N-H Bend (Amide II)	Secondary Amide N-H[2]
~750 and ~690	C-H Bend	Monosubstituted Benzene Ring

Unambiguous Structure Mapping: A Multi-dimensional NMR Approach

While MS and FT-IR confirm the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed architectural blueprint, revealing the precise connectivity of every atom.[2] A multi-pronged approach using 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) is essential for a complete and irrefutable structure assignment.

Mandatory Visualization: The Target Molecule



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Caption: Logical workflow for structure elucidation using NMR.

- COSY (CORrelation SpectroscopY): Identifying Spin Systems

A COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds). [5] We expect to see correlations tracing the entire piperidine ring aliphatic system and couplings between adjacent aromatic protons.

Mandatory Visualization: Key COSY Correlations

Caption: Expected proton-proton ($^3J_{HH}$) correlations in the COSY spectrum.

- HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is the most reliable way to assign carbon signals. It produces a cross-peak for every proton directly bonded to a carbon. [6] For example, the proton signal at ~ 7.85 ppm will show a correlation to the carbon signal at ~ 127.0 ppm, definitively assigning that carbon as C12/C14. This process is repeated for all protonated carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Building the Framework

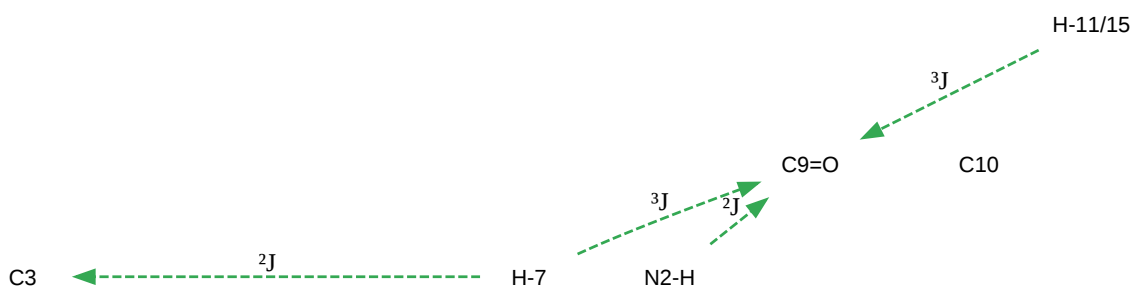
Expertise & Experience: The HMBC experiment is the final and most powerful step, revealing correlations between protons and carbons over two or three bonds ($^2J_{CH}$ and $^3J_{CH}$). [5] This allows us to connect the molecular fragments that are not directly bonded. It is the key to proving the overall structure.

Trustworthiness: The structure is validated by observing specific, expected long-range correlations that bridge the key parts of the molecule: the piperidine ring, the methylene linker, and the benzamide moiety.

Key Expected HMBC Correlations:

- Amide N-H (N2-H) → C9 (C=O): This crucial $^2J_{CH}$ correlation confirms the proton is on the amide nitrogen.
- Methylene H-7 → C9 (C=O): This $^3J_{CH}$ correlation links the methylene bridge to the carbonyl carbon.
- Methylene H-7 → C3: This $^2J_{CH}$ correlation connects the methylene bridge to the piperidine ring.
- Aromatic H-11/15 → C9 (C=O): This $^3J_{CH}$ correlation connects the aromatic ring to the carbonyl carbon, confirming the benzamide structure.

Mandatory Visualization: Crucial HMBC Connectivity



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Caption: Key long-range HMBC correlations confirming the molecular skeleton.

Conclusion: A Synthesized and Validated Structural Assignment

The structure elucidation of **N-(piperidin-3-ylmethyl)benzamide** is a process of systematic, evidence-based deduction. High-resolution mass spectrometry confirms the elemental formula $C_{13}H_{18}N_2O$. FT-IR spectroscopy identifies the presence of key secondary amide and piperidine functional groups. A comprehensive analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon atom.

Specifically, COSY data maps the internal connectivity of the piperidine and aromatic rings. HSQC provides direct one-bond C-H correlations, allowing for confident carbon assignments. Finally, crucial HMBC cross-peaks—most notably between the amide proton and the carbonyl carbon, the methylene protons and both the piperidine ring and the carbonyl, and the ortho-aromatic protons and the carbonyl—irrefutably connect the distinct molecular fragments. The convergence of these independent analytical techniques provides a self-validating and authoritative confirmation of the structure of **N-(piperidin-3-ylmethyl)benzamide**.

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